1-(2-Phenoxyethyl)piperazine

Description

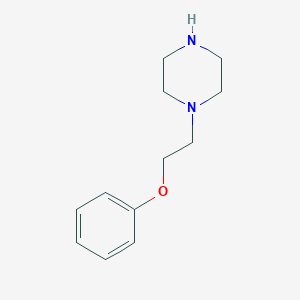

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenoxyethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-2-4-12(5-3-1)15-11-10-14-8-6-13-7-9-14/h1-5,13H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJSLCXRMMGRLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40283416 | |

| Record name | 1-(2-phenoxyethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13484-37-2 | |

| Record name | 13484-37-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-phenoxyethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Phenoxyethyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Phenoxyethyl)piperazine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and biological context of 1-(2-Phenoxyethyl)piperazine. The information is intended to support research and development activities by providing key data and procedural insights.

Chemical Identity and Properties

This compound is a chemical compound featuring a piperazine ring N-substituted with a 2-phenoxyethyl group. This structure is a common scaffold in medicinal chemistry, lending itself to a variety of biological activities.

Identifiers and General Data

| Property | Value | Reference |

| CAS Number | 13484-37-2 | [1][2][3][4] |

| Molecular Formula | C12H18N2O | [1][2][3][5] |

| Molecular Weight | 206.28 g/mol | [3][4] |

| MDL Number | MFCD00454314 | [1][3] |

| SMILES | C1CN(CCN1)CCOC2=CC=CC=C2 | [5][6] |

| InChIKey | PTJSLCXRMMGRLY-UHFFFAOYSA-N | [6] |

Physical Properties

| Property | Value | Reference |

| Boiling Point | 143-144 °C at 1.0 Torr | [1] |

| 120 °C | [2][4] | |

| Melting Point | 182-185 °C | [1] |

| Density | 1.033 g/cm³ | [2] |

| Flash Point | 156.4 °C | [2] |

Safety and Handling

| Property | Value | Reference |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [5] |

| GHS Pictogram | Danger | [5] |

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline protocols for the synthesis and analysis of this compound based on established chemical principles for related compounds.

Synthesis Protocol: N-Alkylation of Piperazine

The synthesis of this compound can be achieved through the N-alkylation of piperazine with a suitable phenoxyethyl-containing electrophile, such as β-Bromophenetole.[2] A general procedure, adapted from methods for similar monosubstituted piperazines, is provided below.[7][8]

Materials:

-

Anhydrous piperazine

-

β-Bromophenetole (2-bromoethyl phenyl ether)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH), 1 M solution

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na2SO4), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve an excess of anhydrous piperazine (e.g., 6 molar equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alkylating Agent: Heat the solution to reflux. Once the piperazine is fully dissolved, add β-Bromophenetole (1 molar equivalent) dropwise to the solution.

-

Reaction Monitoring: Continue refluxing the reaction mixture for several hours (e.g., 4-6 hours). Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated piperazine hydrobromide salt and any unreacted piperazine. Wash the solid residue with fresh THF and EtOAc.

-

Combine the organic filtrates and concentrate them under reduced pressure (in vacuo).

-

-

Extraction:

-

Dissolve the resulting crude oil or solid in a 1 M NaOH solution until the pH is greater than 12.

-

Extract the aqueous layer multiple times with dichloromethane and then ethyl acetate, ensuring the aqueous layer remains basic (pH > 12).

-

Combine all organic layers.

-

-

Purification:

-

Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under vacuum.

-

Purify the crude product by silica gel flash column chromatography. Elute with a gradient system, such as DCM with an increasing percentage of methanol (e.g., from 100:0 to 90:10 v/v), potentially with a small amount of triethylamine (Et3N) to prevent product tailing on the column.[7]

-

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Caption: Synthetic workflow for this compound.

Analytical Protocol: Purity and Identity Confirmation

The purity and identity of synthesized this compound can be assessed using standard chromatographic and spectrometric techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Purpose: To separate the compound from volatile impurities and confirm its molecular weight.

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., dichloromethane or methanol).

-

Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) coupled to a mass spectrometer.

-

Method: Inject the sample into the GC. The temperature program should be optimized to ensure good separation of the product from any starting materials or by-products. The mass spectrometer will provide a fragmentation pattern and the molecular ion peak, confirming the identity of the compound.[9]

2. High-Performance Liquid Chromatography (HPLC-UV):

-

Purpose: To determine the purity of the compound.

-

Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.

-

Instrumentation: An HPLC system with a UV detector and a suitable column (e.g., C18 reversed-phase).

-

Method: The phenoxy group in the molecule allows for strong UV absorbance, making HPLC-UV a suitable method.[10] An appropriate mobile phase (e.g., a mixture of acetonitrile and water with a buffer) is used to elute the compound. Purity is determined by integrating the area of the product peak relative to the total area of all peaks. For accurate quantification, a derivatization step (e.g., with NBD-Cl) can be employed if higher sensitivity is needed, though it is often unnecessary for compounds with a strong chromophore.[11]

Biological Activity and Signaling

Piperazine and its derivatives are known to exhibit a wide range of pharmacological activities, including anthelmintic, anti-inflammatory, antimicrobial, and central nervous system effects.[12][13][14]

Known Biological Activities

-

Anthelmintic Action: Many piperazine compounds function by paralyzing parasites, which allows the host to expel them.[15][16][17] This effect is often mediated through agonist activity on inhibitory GABA (γ-aminobutyric acid) receptors in the parasite's neuromuscular system.[15][16][18]

-

Antioxidant Properties: Certain 1-(phenoxyethyl)-piperazine derivatives have demonstrated the ability to increase superoxide dismutase (SOD) activity and total antioxidant capacity in vitro.[19]

-

Central Nervous System (CNS) Activity: The piperazine scaffold is present in numerous drugs targeting the CNS, including antipsychotic, antidepressant, and anxiolytic agents.[14] This activity often involves interaction with monoamine pathways.[14]

Proposed Mechanism of Action (Anthelmintic)

The primary mechanism for the anthelmintic effect of piperazine involves its action as a GABA receptor agonist on the nerve cells of helminths.[15][16] This leads to hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis of the worm. The paralyzed worm is then unable to maintain its position in the host's gastrointestinal tract and is subsequently expelled.

Caption: Proposed anthelmintic mechanism of piperazine derivatives.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. 1-(2-PHENOXYETHYL)-PIPERAZINE | CAS#:13484-37-2 | Chemsrc [chemsrc.com]

- 3. 1-(2-PHENOXYETHYL)-PIPERAZINE | 13484-37-2 [chemicalbook.com]

- 4. 1-(2-PHENOXYETHYL)-PIPERAZINE CAS#: 13484-37-2 [m.chemicalbook.com]

- 5. 13484-37-2|this compound|BLD Pharm [bldpharm.com]

- 6. PubChemLite - this compound (C12H18N2O) [pubchemlite.lcsb.uni.lu]

- 7. 1-(2-PHENYLETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 13. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Piperazine - Wikipedia [en.wikipedia.org]

- 16. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 17. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Piperazine [chemeurope.com]

- 19. Preliminary evaluation of antioxidant activity of some 1-(phenoxyethyl)-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Mechanism of 1-(2-Phenoxyethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reaction mechanism, and potential biological significance of 1-(2-phenoxyethyl)piperazine. The information is curated for professionals in the fields of chemical research and drug development, presenting detailed experimental protocols, quantitative data, and visual representations of chemical and biological pathways.

Introduction

This compound is a monosubstituted piperazine derivative. The piperazine ring is a prevalent scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties to drug candidates.[1] The phenoxyethyl moiety can engage in various biological interactions, making this compound and its derivatives interesting subjects for drug discovery and development. Notably, this structural motif is found in pharmaceutically active compounds such as Naftopidil, an α1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.[2][3]

Synthesis Pathway

The primary and most direct method for the synthesis of this compound is the N-alkylation of piperazine with a suitable 2-phenoxyethyl halide, such as 2-phenoxyethyl bromide or chloride. This reaction proceeds via a nucleophilic substitution mechanism (SN2).

To favor the desired mono-alkylation product over the dialkylated byproduct, several strategies can be employed:

-

Use of Excess Piperazine: Employing a significant molar excess of piperazine shifts the reaction equilibrium towards the formation of the mono-substituted product. The unreacted piperazine can be removed during the work-up.

-

Use of a Protecting Group: One of the nitrogen atoms of piperazine can be temporarily protected with a group like tert-butoxycarbonyl (Boc). Following the alkylation of the unprotected nitrogen, the protecting group is removed to yield the mono-substituted product.[4]

-

In-situ Formation of Piperazine Monohydrochloride: Reacting equimolar amounts of piperazine and piperazine dihydrochloride generates piperazine monohydrochloride in situ, which can then be alkylated.[4]

Reaction Mechanism: SN2 Pathway

The N-alkylation of piperazine with a 2-phenoxyethyl halide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The secondary amine nitrogen of piperazine acts as the nucleophile, attacking the electrophilic carbon atom of the 2-phenoxyethyl halide that is bonded to the halogen. This results in the displacement of the halide leaving group and the formation of a new carbon-nitrogen bond.

References

An In-depth Technical Guide to 1-(2-Phenoxyethyl)piperazine: Synthesis, Physicochemical Properties, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Phenoxyethyl)piperazine, a heterocyclic amine of interest in medicinal chemistry. The document details its chemical identity, structural formula, and physicochemical properties. It further outlines a general synthetic protocol and methodologies for evaluating its potential biological activities, with a focus on antioxidant properties, drawing from established experimental procedures for analogous compounds.

Core Compound Identification and Properties

This compound is a piperazine derivative characterized by the presence of a phenoxyethyl group attached to one of the nitrogen atoms of the piperazine ring. This structural motif is found in a variety of biologically active molecules.

Table 1: Physicochemical and Structural Data for this compound [1]

| Identifier | Value |

| CAS Number | 13484-37-2 |

| Molecular Formula | C₁₂H₁₈N₂O |

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | This compound |

| SMILES | C1CN(CCN1)CCOC2=CC=CC=C2 |

| InChI Key | PTJSLCXRMMGRLY-UHFFFAOYSA-N |

| Appearance | Not specified in literature; likely a liquid or low-melting solid |

| Flash Point | 156.4°C |

Synthesis Protocol

A general method for the synthesis of N-substituted piperazines, adaptable for this compound, involves the nucleophilic substitution of a suitable haloalkane with piperazine. The following is a representative protocol based on the synthesis of structurally similar compounds.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

Piperazine (anhydrous)

-

2-Phenoxyethyl bromide (or chloride)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

-

Base (e.g., Potassium carbonate, Triethylamine)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

-

In a round-bottom flask, dissolve a molar excess of anhydrous piperazine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (approximately 2-3 equivalents relative to the limiting reagent).

-

To this stirring suspension, add 2-phenoxyethyl bromide (1 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the base and piperazine salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Biological Activity and Experimental Evaluation

The piperazine moiety is a common scaffold in drugs targeting the central nervous system and other biological systems. Derivatives of 1-(phenoxyethyl)-piperazine have been investigated for their antioxidant properties.[3]

3.1. In Vitro Antioxidant Activity

The antioxidant potential of this compound and its derivatives can be assessed through various in vitro assays that measure the compound's ability to scavenge free radicals or reduce oxidizing agents.

Table 2: In Vitro Antioxidant Activity of 1-(Phenoxyethyl)-piperazine Derivatives [3]

| Compound | Concentration Range Tested | Observed Effect |

| 1-[(4-methyl)-phenoxyethyl]-piperazine | 10⁻⁸ to 10⁻⁴ mol/L | Increased SOD activity and total antioxidant capacity (TAC) |

| 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine | 10⁻⁸ to 10⁻⁴ mol/L | Increased SOD activity and total antioxidant capacity (TAC) |

| Chloro-substituted methyl-phenoxyethyl-piperazine derivatives | 10⁻⁸ to 10⁻⁴ mol/L | Decreased antioxidant properties compared to non-chlorinated analogs |

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol provides a general method for assessing the free radical scavenging activity of a test compound.[4][5]

Materials:

-

This compound

-

DPPH solution in methanol

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

From the stock solution, prepare a series of dilutions to achieve a range of final concentrations for testing.

-

In a 96-well microplate, add a fixed volume of the DPPH methanolic solution to each well.

-

Add an equal volume of the different concentrations of the test compound solution (and the positive control, ascorbic acid) to the wells. A blank well should contain methanol instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity can be calculated using the following formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DP-PH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualized Workflows

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and subsequent in vitro evaluation of this compound and its derivatives.

Caption: A logical workflow for the synthesis, purification, and in vitro antioxidant evaluation of this compound.

This guide serves as a foundational resource for researchers interested in this compound. The provided protocols are general and may require optimization for specific laboratory conditions and research objectives.

References

- 1. 1-(2-PHENOXYETHYL)-PIPERAZINE | CAS#:13484-37-2 | Chemsrc [chemsrc.com]

- 2. 1-(2-PHENYLETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 3. Preliminary evaluation of antioxidant activity of some 1-(phenoxyethyl)-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro Antioxidant Activity Study of Some Novel Substituted Piperazinyl Flavone Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation and in vitro antioxidant activity of some novel flavone analogues bearing piperazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Phenoxyethyl)piperazine: Synthesis, History, and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Phenoxyethyl)piperazine is a chemical compound belonging to the piperazine class, a group of substances with significant interest in medicinal chemistry due to their versatile biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological context of this compound. While detailed pharmacological data for this specific molecule remains limited in publicly accessible literature, this document consolidates available information on its synthesis and the broader pharmacological relevance of phenoxyethylpiperazine derivatives. This guide aims to serve as a foundational resource for researchers investigating this and related compounds for potential therapeutic applications.

Introduction

The piperazine ring is a prevalent scaffold in numerous clinically significant drugs, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker for various pharmacophores. The phenoxyethyl moiety is also a common feature in pharmacologically active compounds. The combination of these two structural motifs in this compound (CAS No. 13484-37-2) presents a molecule of interest for further investigation. This document details the known synthetic routes and explores the potential biological significance of this compound based on studies of its close chemical relatives.

Discovery and History

The precise historical account of the first synthesis and discovery of this compound is not prominently documented in readily available scientific literature. It is likely that this compound was first synthesized as part of broader investigations into N-substituted piperazine derivatives or as a chemical intermediate for the creation of more complex molecules.

A notable study from 2006 investigated the antioxidant and hypotensive properties of a series of 1-(phenoxyethyl)piperazine derivatives, indicating that the parent compound, this compound, was known and utilized as a chemical scaffold by this time. This research highlighted the potential for this chemical class to influence biological systems, particularly in the context of cardiovascular and oxidative stress-related pathways.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for N-alkylation of piperazine. The most common approach involves the reaction of piperazine with a phenoxyethyl-containing electrophile.

General Synthesis Pathway

The primary synthetic route involves the nucleophilic substitution reaction between piperazine and a 2-phenoxyethyl halide (e.g., 2-phenoxyethyl bromide or chloride).

An In-depth Technical Guide on the Core Mechanism of Action of 1-(2-Phenoxyethyl)piperazine in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the putative mechanism of action of 1-(2-phenoxyethyl)piperazine in biological systems. Due to the limited availability of direct pharmacological data for this specific molecule, this guide leverages data from its core presence in the structure of Triazoledione, a principal active metabolite of the antidepressant drug Nefazodone. This allows for an evidence-based inference of its biological targets and downstream effects.

Introduction to this compound

This compound is a chemical entity featuring a piperazine ring linked to a phenoxyethyl group. While not extensively studied as a standalone pharmacological agent, it forms a significant structural component of more complex molecules with known biological activity. Notably, it is a key moiety in Triazoledione, an active metabolite of the atypical antidepressant Nefazodone[1][2][3]. The pharmacological profile of Triazoledione, therefore, offers valuable insights into the likely biological interactions of the this compound scaffold.

Inferred Mechanism of Action and Biological Targets

Based on the established pharmacological profile of Triazoledione, this compound is likely to interact with several key G-protein coupled receptors (GPCRs) involved in neurotransmission. The primary mechanism of action is inferred to be the modulation of serotonergic and adrenergic pathways through receptor binding.

Receptor Binding Profile

The following table summarizes the receptor binding affinities (Ki values in nM) of Triazoledione, which contains the this compound moiety. A lower Ki value indicates a stronger binding affinity.

| Receptor Family | Receptor Subtype | Ki (nM) |

| Serotonin | 5-HT1A | 30 |

| 5-HT2A | 35 | |

| Adrenergic | α1 | 28 |

| Histamine | H1 | 40 |

| Transporters | Serotonin (SERT) | >10,000 |

| Norepinephrine (NET) | >10,000 | |

| Muscarinic | M1, M2, M3, M4, M5 | >10,000 |

Data derived from the pharmacological profile of Triazoledione[1].

These data suggest that this compound likely contributes to the affinity of Triazoledione for serotonin 5-HT1A and 5-HT2A receptors, as well as the α1-adrenergic receptor. The negligible affinity for monoamine transporters and muscarinic acetylcholine receptors suggests a more targeted receptor interaction profile.

Signaling Pathways

The interaction of this compound with its putative target receptors is expected to trigger downstream intracellular signaling cascades. The nature of these cascades depends on the G-protein coupling of the specific receptor subtype.

Serotonin 5-HT1A Receptor Signaling

The 5-HT1A receptor is typically coupled to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of protein kinase A (PKA) and influence gene transcription.

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is primarily coupled to Gq/11 proteins. Upon activation, it stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Alpha-1 Adrenergic Receptor Signaling

Similar to the 5-HT2A receptor, α1-adrenergic receptors are coupled to Gq/11 proteins, leading to the activation of the PLC-IP3-DAG pathway and subsequent increases in intracellular calcium and PKC activity.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of compounds like this compound with their biological targets.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from its receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., 5-HT1A, 5-HT2A, α1-adrenergic).

-

Radiolabeled ligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Assay (FLIPR)

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.

Objective: To determine if this compound acts as an agonist or antagonist at Gq-coupled receptors (e.g., 5-HT2A, α1-adrenergic).

Materials:

-

Cells stably expressing the target Gq-coupled receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

This compound and known reference agonists/antagonists.

-

Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

-

Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for a specified time (e.g., 1 hour) at 37°C to allow the dye to enter the cells.

-

Compound Addition: Place the cell plate in the FLIPR instrument. A baseline fluorescence is measured before the automated addition of this compound or control compounds.

-

Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists) values.

References

Potential Therapeutic Applications of the 1-(2-Phenoxyethyl)piperazine Scaffold: A Technical Guide for Drug Development Professionals

Executive Summary

The piperazine ring is a ubiquitous heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates across a wide spectrum of therapeutic areas. Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH and its capacity for substitution at two nitrogen atoms, make it a versatile scaffold for modulating biological targets. This technical guide explores the potential therapeutic applications of 1-(2-phenoxyethyl)piperazine, a specific derivative of the piperazine core. While direct and extensive preclinical or clinical data for this exact molecule are limited in the public domain, this document will extrapolate its potential based on the well-documented activities of structurally related piperazine compounds. We will delve into the pharmacology of the piperazine scaffold, summarize key quantitative data from analogous compounds, provide illustrative experimental protocols, and map relevant signaling pathways to guide future research and development efforts.

Introduction to the Piperazine Scaffold

Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.[1][2] This fundamental structure has been a cornerstone in the development of a diverse range of pharmaceuticals.[3] The versatility of the piperazine ring stems from its synthetic tractability and its ability to influence the pharmacokinetic and pharmacodynamic properties of a molecule.[3] Many notable drugs incorporate a piperazine ring, targeting a variety of receptors and enzymes.[4]

The this compound core combines the piperazine moiety with a phenoxyethyl group. This substitution pattern offers several points for further chemical modification to optimize activity, selectivity, and drug-like properties. This guide will explore the potential of this scaffold in several key therapeutic areas.

Potential Therapeutic Areas and Mechanisms of Action

Based on the extensive literature on piperazine derivatives, the this compound scaffold holds potential in several therapeutic domains.

Central Nervous System (CNS) Applications

Piperazine derivatives have a rich history in the development of CNS-active agents, including antidepressants, antipsychotics, and anxiolytics.[5]

-

Antidepressant and Anxiolytic Potential: Many piperazine-containing compounds exhibit activity at serotonin (5-HT) and dopamine receptors, which are key targets in the treatment of depression and anxiety.[6] For instance, nefazodone, an antidepressant, has active metabolites like triazoledione and hydroxynefazodone that are phenylpiperazine compounds.[7][8] These compounds often act as serotonin 5-HT1A and 5-HT2A receptor antagonists.[7] The this compound scaffold could be explored for similar multi-target activities on serotonergic pathways.

-

Antipsychotic Potential: Certain piperazine derivatives have been investigated for their antipsychotic effects, often attributed to their interaction with dopamine D2 receptors.[5] Fluphenazine, an antipsychotic medication, is a notable example of a piperazine-containing drug.[9]

Caption: Potential interactions of this compound analogs within a serotonergic synapse.

Anti-inflammatory and Analgesic Applications

Recent studies have highlighted the potential of piperazine derivatives as anti-inflammatory and analgesic agents.[10][11][12]

-

Anti-inflammatory Activity: Certain novel piperazine derivatives have demonstrated the ability to inhibit the production of inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha (TNF-α).[10]

-

Analgesic (Antinociceptive) Properties: Some piperazine compounds have shown promising antinociceptive activity in preclinical pain models.[12][13] The mechanism of action can involve modulation of the serotonergic system or antagonism at histamine H3 and sigma-1 receptors.[12][13]

Anticancer (Antineoplastic) Potential

The piperazine scaffold is present in several kinase inhibitors used in cancer therapy.[3]

-

Kinase Inhibition: Drugs like Palbociclib and Ribociclib, which are CDK4/6 inhibitors for breast cancer, feature a piperazine ring that plays a crucial role in their binding and pharmacokinetic properties.[3]

-

Novel Mechanisms: A novel piperazine-containing compound, LQFM018, has shown promising antineoplastic activity by inducing necroptotic signaling in leukemic cells.[14] Furthermore, some new piperazine derivatives have demonstrated the ability to restrain the growth of HepG2 (liver cancer) cells.[10]

Antioxidant and Hypotensive Properties

Derivatives of 1-(phenoxyethyl)-piperazine have been investigated for their antioxidant and hypotensive activities.[15]

-

Antioxidant Effects: Compounds such as 1-[(4-methyl)- and 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine have been shown to increase superoxide dismutase (SOD) activity and total antioxidant capacity.[15]

-

Hypotensive Activity: The same class of compounds has demonstrated significant hypotensive activity in normotensive rats.[15]

Other Potential Applications

-

Anthelmintic: The foundational therapeutic application of piperazine is as an anthelmintic, which works by paralyzing parasites through its action on GABA receptors.[4][16][17] While newer agents are often preferred, this inherent activity of the piperazine core should not be overlooked.

-

Radioprotective Agents: Derivatives of 1-(2-hydroxyethyl)piperazine have been identified as promising radioprotective agents with reduced toxicity compared to existing options.[18]

-

Antihistamine: Some novel piperazine derivatives have exhibited significant antihistamine activity.[10]

Quantitative Data for Structurally Related Compounds

| Compound Class/Name | Target(s) | Assay Type | Quantitative Data (Ki, IC50, etc.) | Therapeutic Area | Reference |

| Triazoledione (Nefazodone Metabolite) | 5-HT1A, 5-HT2A, α1-adrenergic, H1 receptors | Binding Affinity (Ki) | Ki values in the nanomolar range for these receptors. | Antidepressant | [7] |

| Novel Piperazine Derivative (PD-2) | DPPH radical scavenging | Antioxidant Assay | IC50 = 2.396 µg/mL | Antioxidant | [10] |

| Novel Piperazine Derivative (PD-2) | HepG2 cell line | Cytotoxicity Assay | 90.45% growth inhibition at 100 µg/mL | Anticancer | [10] |

| Piperazine-2,5-dione analog (2q) | In vivo model of depression | Forced Swim Test | 71.2% decrease in immobility duration at 10 mg/kg | Antidepressant | [11] |

| Piperazine Derivative (LQFM-008) | In vivo pain models | Formalin Test, Hot Plate Test | Significant reduction in licking time and increased latency to thermal stimulus at 15 and 30 mg/kg | Analgesic | [12] |

General Experimental Protocols

The following are generalized experimental workflows for screening compounds with the this compound scaffold for various therapeutic activities.

In Vitro Receptor Binding Assay

This protocol is a standard method to determine the affinity of a compound for a specific receptor.

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Behavioral Model (e.g., Forced Swim Test for Antidepressant Activity)

This protocol is a common in vivo screen for potential antidepressant efficacy.

Caption: Protocol for the forced swim test in rodents.

Synthesis and Chemical Properties

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common approach involves the N-alkylation of piperazine with a suitable phenoxyethyl halide or a related electrophile.[3][19] The two nitrogen atoms of the piperazine ring allow for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Based on the extensive pharmacology of the broader piperazine class, this particular scaffold has the potential for applications in CNS disorders, inflammation, pain, and oncology.

Future research should focus on:

-

Synthesis of a focused library of this compound analogs with systematic modifications to the phenoxy and piperazine rings.

-

In vitro screening of this library against a panel of relevant biological targets (e.g., GPCRs, kinases, transporters).

-

In vivo evaluation of promising lead compounds in appropriate animal models for the targeted therapeutic areas.

-

Pharmacokinetic and toxicological profiling to assess the drug-like properties of lead candidates.

By leveraging the known attributes of the piperazine core and exploring the chemical space around the this compound scaffold, there is a significant opportunity to discover and develop novel and effective medicines. effective medicines.

References

- 1. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Triazoledione - Wikipedia [en.wikipedia.org]

- 8. Hydroxynefazodone - Wikipedia [en.wikipedia.org]

- 9. N-(2-Hydroxyethyl)piperazine-103-76-4-Used to synthesis triethylene diamine, surfactant, medicine, pesticide, antipsychotic medicine fluphenazine, desulfurization, decarbonization and buffer, etc. - Shaoxing Xingxin New Materials Co., Ltd. [xingxinchem.com]

- 10. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preclinical pharmacokinetics of a promising antineoplastic prototype piperazine-containing compound (LQFM018) in rats by a new LC-MS/MS bioanalytical method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Preliminary evaluation of antioxidant activity of some 1-(phenoxyethyl)-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 17. Piperazine [chemeurope.com]

- 18. Second-generation piperazine derivatives as promising radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 1-(2-PHENYLETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

In Silico Prediction of 1-(2-Phenoxyethyl)piperazine Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Phenoxyethyl)piperazine is a chemical compound containing a piperazine ring linked to a phenoxyethyl group. Piperazine and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] This technical guide provides a comprehensive in-silico analysis of this compound, offering predictions of its physicochemical properties, pharmacokinetics (Absorption, Distribution, Metabolism, Excretion - ADME), and toxicity profile. Such in-silico assessments are crucial in the early stages of drug discovery to identify promising candidates and flag potential liabilities, thereby streamlining the development process.

Molecular and Physicochemical Properties

A foundational aspect of in-silico analysis involves the characterization of the molecule's fundamental properties. These descriptors are critical inputs for more complex predictive models.

| Property | Value | Source |

| Molecular Formula | C12H18N2O | PubChem[4] |

| SMILES | C1CN(CCN1)CCOC2=CC=CC=C2 | PubChem[4] |

| Molecular Weight | 206.28 g/mol | ChemSrc[5] |

| LogP (octanol-water partition coefficient) | 1.237 | ChemSrc[5] |

| Vapor Pressure | 0.000124 mmHg at 25°C | ChemSrc[5] |

| Exact Mass | 206.142 g/mol | ChemSrc[5] |

In Silico ADMET Prediction

The prediction of a compound's ADMET profile is a cornerstone of modern drug discovery, helping to anticipate its behavior in a biological system. The following sections detail the predicted ADMET properties of this compound.

Absorption

Oral bioavailability is a key determinant of a drug's therapeutic potential. In-silico models can predict factors influencing absorption, such as solubility and permeability.

| Parameter | Predicted Value | Interpretation |

| Water Solubility | High | Likely to be well-dissolved in the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for intestinal absorption. |

| Human Intestinal Absorption | > 90% | Indicates a high fraction of the drug is likely to be absorbed. |

| P-glycoprotein Substrate | No | Unlikely to be subject to efflux by P-gp, which can reduce absorption. |

Distribution

The distribution of a drug throughout the body influences its efficacy and potential for off-target effects.

| Parameter | Predicted Value | Interpretation |

| Plasma Protein Binding | Moderate | A significant fraction may be bound to plasma proteins, affecting its free concentration. |

| Blood-Brain Barrier (BBB) Penetration | Yes | The compound may cross the BBB, suggesting potential for CNS activity or side effects. |

| Volume of Distribution (VDss) | > 0.5 L/kg | Suggests distribution into tissues beyond the plasma volume. |

Metabolism

Metabolism by cytochrome P450 (CYP) enzymes is a major route of drug clearance and a source of potential drug-drug interactions.

| Parameter | Predicted Value | Interpretation |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other drugs metabolized by CYP2D6. |

| CYP3A4 Inhibitor | No | Lower likelihood of interactions with CYP3A4 substrates. |

| CYP1A2 Inhibitor | No | Lower likelihood of interactions with CYP1A2 substrates. |

| CYP2C9 Inhibitor | No | Lower likelihood of interactions with CYP2C9 substrates. |

| CYP2C19 Inhibitor | No | Lower likelihood of interactions with CYP2C19 substrates. |

Excretion

The route and rate of excretion determine a drug's half-life and dosing regimen.

| Parameter | Predicted Value | Interpretation |

| Total Clearance | Low | Suggests a relatively long half-life. |

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Unlikely to be actively secreted by this renal transporter. |

Toxicity

Early assessment of potential toxicity is critical to avoid late-stage failures in drug development.

| Parameter | Predicted Value | Risk |

| hERG Inhibition | Low risk | Low likelihood of causing cardiac arrhythmia. |

| H-HT (Human Hepatotoxicity) | Low risk | Low probability of causing liver damage. |

| DILI (Drug-Induced Liver Injury) | Low risk | Low probability of causing liver injury. |

| AMES Mutagenicity | Non-mutagenic | Unlikely to cause DNA mutations. |

| Carcinogenicity | Non-carcinogen | Unlikely to cause cancer. |

| Skin Sensitization | Low risk | Low likelihood of causing an allergic skin reaction. |

Druglikeness and Lead-likeness Evaluation

"Druglikeness" and "lead-likeness" are qualitative concepts used to guide the selection of compounds with a higher probability of success in drug development. These are often assessed using rules of thumb based on the physicochemical properties of known drugs.

Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a molecule.

| Rule | Value for this compound | Violation? |

| Molecular Weight | 206.28 g/mol (< 500) | No |

| LogP | 1.237 (< 5) | No |

| Hydrogen Bond Donors | 1 (< 5) | No |

| Hydrogen Bond Acceptors | 3 (< 10) | No |

| Violations | 0 | Passes Lipinski's Rule of Five |

Experimental Protocols for In Silico Prediction

The following outlines the general methodologies employed to generate the in-silico predictions presented in this guide.

Physicochemical Property Calculation

-

Protocol:

-

Obtain the 2D structure of this compound in a suitable format (e.g., SMILES string: C1CN(CCN1)CCOC2=CC=CC=C2).

-

Utilize a computational chemistry software package or online platform (e.g., ChemDraw, MarvinSketch, or a public database like PubChem).

-

Employ the software's built-in algorithms to calculate properties such as molecular weight, LogP, and the number of hydrogen bond donors and acceptors. These algorithms are typically based on fragment-based or topological methods.

-

ADMET Prediction

-

Protocol:

-

Input the SMILES string of this compound into a validated ADMET prediction tool (e.g., SwissADME, pkCSM, admetSAR).

-

These tools employ a variety of predictive models, including:

-

Quantitative Structure-Activity Relationship (QSAR) models: These are statistical models that correlate chemical structure with biological activity or property.

-

Machine Learning Algorithms: Models trained on large datasets of known compounds to predict the properties of new molecules.

-

Physicochemical-based models: These models use calculated physicochemical properties to predict ADMET outcomes.

-

-

The output from these tools provides predictions for a wide range of ADMET parameters, as detailed in the tables above.

-

Visualizations

In Silico ADMET Prediction Workflow

Caption: Workflow for in silico ADMET prediction of this compound.

Lipinski's Rule of Five Evaluation Logic

Caption: Decision logic for evaluating Lipinski's Rule of Five.

Conclusion

The in-silico analysis of this compound suggests that it possesses favorable drug-like properties. It adheres to Lipinski's Rule of Five, indicating a good potential for oral bioavailability. The ADMET predictions are generally positive, with a low likelihood of significant toxicity issues. However, the predicted inhibition of CYP2D6 warrants further investigation for potential drug-drug interactions. These computational predictions provide a strong rationale for the further experimental evaluation of this compound and its derivatives in drug discovery programs. It is important to note that these are predictive models, and experimental validation is essential to confirm these findings.

References

- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C12H18N2O) [pubchemlite.lcsb.uni.lu]

- 5. 1-(2-PHENOXYETHYL)-PIPERAZINE | CAS#:13484-37-2 | Chemsrc [chemsrc.com]

1-(2-Phenoxyethyl)piperazine and its Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(2-phenoxyethyl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting agents. Its derivatives have shown significant promise in the treatment of a range of neurological and psychiatric disorders, primarily through their potent interactions with dopamine and serotonin receptors. This technical guide provides an in-depth overview of the synthesis, pharmacological properties, and structure-activity relationships of this compound and its known derivatives. Detailed experimental protocols for key biological assays are provided, alongside visualizations of the primary signaling pathways involved in their mechanism of action. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the design and optimization of novel therapeutics based on this versatile chemical scaffold.

Introduction

The piperazine ring is a fundamental heterocyclic motif frequently incorporated into the design of central nervous system (CNS) active compounds.[1][2] Its ability to engage in various non-covalent interactions and its favorable pharmacokinetic properties make it an attractive building block for medicinal chemists.[1] When combined with a phenoxyethyl moiety, the resulting this compound core gives rise to a class of compounds with a strong propensity for modulating dopaminergic and serotonergic systems.[3][4]

Derivatives of this core structure have been extensively investigated for their potential as antipsychotic, antidepressant, and anxiolytic agents.[3][5] The therapeutic efficacy of many antipsychotic drugs, for instance, is attributed to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[3][4] The balance of activity at these two receptors is a critical determinant of a drug's overall profile, influencing not only its therapeutic efficacy but also its propensity to induce adverse effects such as extrapyramidal symptoms.[6][7]

This guide will delve into the chemical synthesis of this compound derivatives, summarize their pharmacological activities with a focus on quantitative data, and provide detailed methodologies for their biological evaluation. Furthermore, it will visualize the key signaling pathways associated with their primary molecular targets to provide a deeper understanding of their mechanism of action.

Chemical Synthesis

The synthesis of this compound and its derivatives is typically achieved through nucleophilic substitution reactions. A common and straightforward approach involves the reaction of piperazine or a substituted piperazine with a suitable phenoxyethyl halide, such as 2-phenoxyethyl bromide.

A general synthetic protocol is as follows:

General Procedure for the Synthesis of this compound Derivatives:

A mixture of the appropriately substituted piperazine (1.1 equivalents) and 2-phenoxyethyl bromide (1.0 equivalent) is dissolved in a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF). A base, typically potassium carbonate (K₂CO₃, 2.0 equivalents), is added to the mixture to act as a proton scavenger. The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

Pharmacological Profile and Structure-Activity Relationships (SAR)

The pharmacological activity of this compound derivatives is largely dictated by their affinity and functional activity at dopamine and serotonin receptors. The following tables summarize the in vitro binding affinities (Ki values) of a selection of derivatives at the human dopamine D2 and serotonin 5-HT2A receptors.

Table 1: In Vitro Binding Affinities (Ki, nM) of this compound Derivatives at Dopamine D2 and Serotonin 5-HT2A Receptors

| Compound | R | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) |

| 1 | H | 110 | 11 |

| 2 | 2-OCH₃ | 25.6 | 1.3 |

| 3 | 3-CF₃ | 1.14 | - |

| 4 | 4-Cl | - | - |

| 5 | 2,3-diCl | 1.13 | - |

Note: Data compiled from multiple sources. A direct comparison may not be fully accurate due to variations in experimental conditions. '-' indicates data not available.

The structure-activity relationship (SAR) for this class of compounds reveals several key trends:

-

Substitution on the Phenyl Ring of the Phenoxyethyl Moiety: The nature and position of substituents on the phenyl ring of the phenoxyethyl group can significantly influence receptor affinity and selectivity.

-

Substitution on the Piperazine Ring: Modifications at the N4 position of the piperazine ring are a common strategy to modulate the pharmacological profile, often leading to compounds with dual D2/5-HT2A receptor antagonism.

Key Signaling Pathways

The therapeutic effects of this compound derivatives are mediated through their interaction with specific G protein-coupled receptors (GPCRs), primarily the dopamine D2 and serotonin 5-HT2A receptors. Understanding the downstream signaling cascades of these receptors is crucial for elucidating the mechanism of action of these compounds.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a member of the D2-like family of dopamine receptors and is coupled to inhibitory G proteins (Gαi/o). Activation of the D2 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling events. Additionally, the Gβγ subunits of the activated G protein can directly modulate the activity of various ion channels and other effector proteins.[9]

Serotonin 5-HT2A Receptor Signaling

The serotonin 5-HT2A receptor is coupled to Gq/11 G proteins.[10] Upon agonist binding, the activated G protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[11] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.[11]

Experimental Protocols

The following section provides detailed methodologies for key in vitro assays used to characterize the pharmacological profile of this compound derivatives.

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human dopamine D2 receptor.

Materials:

-

Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]Spiperone (specific activity ~70-90 Ci/mmol).

-

Non-specific Ligand: Haloperidol (10 µM final concentration).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Test Compounds: Serial dilutions of this compound derivatives.

-

Scintillation Cocktail.

-

96-well microplates and filter mats (GF/B).

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well microplate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific ligand (for non-specific binding), or 50 µL of test compound dilution.

-

Add 50 µL of [³H]Spiperone (final concentration ~0.2 nM) to all wells.

-

Add 100 µL of the D2 receptor membrane preparation (approximately 10-20 µg of protein per well) to initiate the binding reaction.

-

Incubate the plate at room temperature for 60 minutes with gentle shaking.

-

Terminate the incubation by rapid filtration through a GF/B filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer.

-

Dry the filter mats and place them in scintillation vials.

-

Add scintillation cocktail to each vial and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 values for the test compounds by non-linear regression analysis of the competition binding data.

-

Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin 5-HT2A Receptor Functional Assay (Calcium Mobilization)

This protocol measures the ability of test compounds to antagonize serotonin-induced intracellular calcium mobilization in cells expressing the human 5-HT2A receptor.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive fluorescent dye: Fluo-4 AM or similar.

-

Agonist: Serotonin (5-hydroxytryptamine).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test Compounds: Serial dilutions of this compound derivatives.

-

96-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Seed the 5-HT2A receptor-expressing cells into 96-well black-walled, clear-bottom plates and culture overnight.

-

On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add serial dilutions of the test compounds to the wells and incubate for 15-30 minutes at room temperature.

-

Measure the baseline fluorescence using a fluorescence plate reader.

-

Inject a solution of serotonin (at a final concentration corresponding to its EC80) into the wells and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

-

Determine the maximum fluorescence response for each well.

-

Calculate the percentage of inhibition of the serotonin-induced response by the test compounds.

-

Determine the IC50 values by non-linear regression analysis of the concentration-response data.

Conclusion

The this compound scaffold represents a highly valuable platform for the development of novel CNS-targeted therapeutics. Its derivatives exhibit a wide range of pharmacological activities, with a particular prominence as potent modulators of dopamine and serotonin receptors. The data and protocols presented in this technical guide offer a comprehensive resource for researchers in the field, facilitating the rational design, synthesis, and evaluation of new chemical entities based on this important pharmacophore. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives hold significant potential for the discovery of next-generation treatments for a variety of debilitating neurological and psychiatric disorders.

References

- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative Analysis of the Pre- and Post-Medication Effects of Antipsychotic Agents on the Blood-Based Oxidative Stress Biomarkers in Patients with Schizophrenia: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pharmacological profile of iloperidone, a novel atypical antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. innoprot.com [innoprot.com]

- 9. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safety and Toxicity Profile of 1-(2-Phenoxyethyl)piperazine

Disclaimer: Direct and comprehensive toxicological data for 1-(2-Phenoxyethyl)piperazine is limited in publicly available scientific literature. This guide provides an in-depth analysis of the safety and toxicity profile of the parent compound, piperazine, to infer a potential toxicological profile for this compound. Researchers and drug development professionals should use this information as a starting point for investigation and are strongly encouraged to conduct specific toxicity studies for this compound itself.

Introduction

This compound is a chemical compound containing a piperazine ring substituted with a 2-phenoxyethyl group. The piperazine moiety is a common scaffold in medicinal chemistry, found in a wide range of pharmaceuticals with diverse biological activities.[1][2] The addition of the 2-phenoxyethyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of the piperazine core, potentially influencing its safety and toxicity profile. Understanding the toxicology of the parent piperazine structure is a critical first step in assessing the potential risks associated with its derivatives.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C12H18N2O | [3] |

| Molecular Weight | 206.28 g/mol | [3] |

| CAS Number | 13484-37-2 | [3] |

| Flash Point | 156.4°C | [3] |

Pharmacokinetics and Metabolism

Toxicological Profile of Piperazine

The following sections summarize the known toxicological data for the parent compound, piperazine.

Piperazine exhibits low acute toxicity in both animals and humans.[5]

| Test | Species | Route | LD50 | Signs of Toxicity | Reference |

| Oral | Rat (Sprague Dawley) | Oral | 2600 mg/kg bw | Dyspnoea, apathy, abnormal position, staggering, tremor, scrubby coat, lacrimation, yellow-coloured urine, poor general condition | [6] |

| Oral | Rat (SD) | Oral | 2500 mg/kg bw | Dyspnoea, apathy, saltation (abrupt movements), convulsions | [6] |

| Dermal | Rabbit (New Zealand White) | Dermal | 8300 mg/kg bw | - | [6] |

| Inhalation | Mouse | Inhalation | 5400 mg/m³/2 hours | - | [6] |

A probable oral lethal dose for an adult human has been suggested to be between 5 and 15 g/kg.[6]

Piperazine is a strong base and is known to be a skin and eye irritant.[5][6] It is classified as causing severe skin burns and eye damage.[6][7]

Piperazine is also a known dermal and respiratory sensitizing agent, with the potential to cause allergic skin reactions and asthma-like symptoms upon inhalation.[5][6]

The genotoxicity of piperazine itself is considered to be low. In vitro and in vivo studies on piperazine and its salts have generally shown negative results for point mutations and chromosomal damage.[5][6] However, there is a concern regarding the formation of N-nitroso-piperazines (NPZ) in the presence of nitrites, which are known mutagens.[5]

There is no conclusive evidence that piperazine itself is a carcinogen in humans.[5] Animal studies have not shown a significant increase in tumor incidence.[5] However, its nitrosation products, N-mononitrosopiperazine and N,N'-dinitrosopiperazine, have been shown to be carcinogenic in rodents.[5]

Piperazine is classified as a suspected reproductive toxicant.[6][8] Developmental toxicity studies in rats and rabbits have shown non-specific effects, primarily a reduction in fecundity.[5] There is no reliable data on the reproductive effects of piperazine in humans.[5]

Piperazine can exhibit neurotoxic effects, although this is more commonly reported at high doses or in individuals with pre-existing conditions like renal impairment.[5][9] The proposed mechanism of neurotoxicity involves antagonism of GABA receptors.[5][10] Symptoms can include cerebellar ataxia, clumsiness, and gait abnormalities.[9]

Potential Influence of the 2-Phenoxyethyl Group

The addition of the 2-phenoxyethyl group to the piperazine ring in this compound can be expected to alter its toxicological profile in several ways:

-

Increased Lipophilicity: The phenoxyethyl group will make the molecule more lipophilic. This could lead to increased absorption across biological membranes, including the blood-brain barrier, potentially enhancing its neurotoxic potential.

-

Altered Metabolism: The phenoxy group provides an additional site for metabolism, likely involving hydroxylation by CYP450 enzymes. This could lead to the formation of different metabolites compared to piperazine, with their own unique toxicity profiles.

-

Modified Receptor Interactions: The bulky phenoxyethyl group may alter the binding affinity and selectivity of the molecule for various receptors and enzymes, potentially leading to a different pharmacological and toxicological profile compared to the parent piperazine. For example, some complex piperazine derivatives have been investigated for their potential in treating Alzheimer's disease by targeting amyloid and Tau pathology.[11]

Experimental Protocols

Detailed experimental protocols for the key toxicity studies cited for piperazine are generally based on OECD (Organisation for Economic Co-operation and Development) test guidelines.

This guideline details a method for assessing the acute oral toxicity of a substance. A single, high dose of the test substance is administered to a group of rodents, and the animals are observed for a set period (typically 14 days) for signs of toxicity and mortality. The LD50 (the dose that is lethal to 50% of the test animals) is then calculated.

This test involves applying the test substance to the shaved skin of a rabbit and observing the site for signs of erythema (redness) and edema (swelling) over a period of time. The severity of the reaction is scored to determine the irritant or corrosive potential of the substance.

Signaling Pathways

The neurotoxicity of piperazine is thought to be mediated through its interaction with the GABAergic system.[5][10] Piperazine acts as an antagonist at GABA receptors, which are ligand-gated ion channels that, when activated by GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect. By blocking these receptors, piperazine can lead to neuronal hyperexcitability and neurotoxic symptoms.[5][10]

Conclusion

While specific toxicological data for this compound is scarce, the known safety profile of the parent compound, piperazine, provides a valuable framework for initial assessment. Piperazine has low acute toxicity but is a known skin and respiratory sensitizer and irritant. The primary toxicological concerns for piperazine are its potential for reproductive toxicity and neurotoxicity, particularly at high doses. A significant consideration is the potential for in vivo formation of carcinogenic nitrosamines.

The addition of the 2-phenoxyethyl group to the piperazine structure is likely to increase its lipophilicity and alter its metabolic profile, which could either mitigate or exacerbate the toxicities observed with the parent compound. Therefore, it is imperative that comprehensive toxicological studies, including acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive toxicity, and neurotoxicity, are conducted specifically for this compound to accurately characterize its safety profile for any potential therapeutic application.

References

- 1. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine [chemeurope.com]

- 3. 1-(2-PHENOXYETHYL)-PIPERAZINE | CAS#:13484-37-2 | Chemsrc [chemsrc.com]

- 4. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 5. ec.europa.eu [ec.europa.eu]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Piperazine - information sheet - Canada.ca [canada.ca]

- 9. Piperazine neurotoxicity: worm wobble revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piperazine - Wikipedia [en.wikipedia.org]

- 11. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of 1-(2-Phenoxyethyl)piperazine Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-(2-phenoxyethyl)piperazine derivatives and the evaluation of their potential as therapeutic agents. The versatile this compound scaffold has been identified in compounds exhibiting a wide range of pharmacological activities, making it a privileged structure in medicinal chemistry.[1][2][3] These activities include, but are not limited to, antioxidant, radioprotective, antimicrobial, antifungal, antihistamine, anti-inflammatory, and anticancer effects.[4][5][6][7]

I. Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and straightforward method involves the nucleophilic substitution of a suitable phenoxyethyl halide with piperazine or a substituted piperazine.

General Synthetic Protocol:

A general method for the synthesis involves the reaction of an excess of anhydrous piperazine with a phenoxyethyl halide (e.g., 1-bromo-2-phenoxyethane or its substituted analogs) in a suitable solvent under reflux. The excess piperazine acts as both a nucleophile and a base to neutralize the hydrohalic acid formed during the reaction.

Materials:

-

Anhydrous piperazine

-

Substituted 1-bromo-2-phenoxyethane

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anhydrous piperazine (6 equivalents) in anhydrous THF.

-

Heat the mixture to reflux until the piperazine is completely dissolved.

-

Add the substituted 1-bromo-2-phenoxyethane (1 equivalent) dropwise to the refluxing solution.

-

Continue refluxing the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the piperazinium salt precipitate.

-

Wash the solid precipitate with THF and then with EtOAc.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Dissolve the residue in an aqueous solution of 1 M NaOH to achieve a pH > 12.

-

Extract the aqueous layer with dichloromethane and then with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by silica gel flash column chromatography using a suitable eluent system (e.g., a gradient of DCM:MeOH) to obtain the pure this compound derivative.[5]

II. Biological Activity Evaluation Protocols

This section provides detailed protocols for assessing the biological activities of the synthesized this compound derivatives.

A. Antioxidant Activity Assays

1. Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of the compounds to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

-

Acetate buffer (300 mmol/L, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mmol/L in 40 mmol/L HCl)

-

Ferric chloride (FeCl₃·6H₂O) solution (20 mmol/L)

-